molecular formula C9H6BrNO2S B2837122 Methyl 4-bromobenzo[d]thiazole-7-carboxylate CAS No. 2091461-95-7

Methyl 4-bromobenzo[d]thiazole-7-carboxylate

Cat. No.: B2837122
CAS No.: 2091461-95-7
M. Wt: 272.12
InChI Key: HVIJVRYPFNJDPX-UHFFFAOYSA-N
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Description

Methyl 4-bromobenzo[d]thiazole-7-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 4th position and a carboxylate group at the 7th position on the benzo[d]thiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromobenzo[d]thiazole-7-carboxylate typically involves the bromination of benzo[d]thiazole followed by esterification. One common method includes the reaction of 4,7-dibromobenzo[d]thiazole with methanol in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromobenzo[d]thiazole-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Esterification and Hydrolysis: Acidic or basic conditions are used, with catalysts like sulfuric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers.

    Hydrolysis: Formation of benzo[d]thiazole-7-carboxylic acid.

Scientific Research Applications

Methyl 4-bromobenzo[d]thiazole-7-carboxylate is utilized in various fields of scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromobenzo[d]thiazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ester group make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

methyl 4-bromo-1,3-benzothiazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)5-2-3-6(10)7-8(5)14-4-11-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIJVRYPFNJDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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